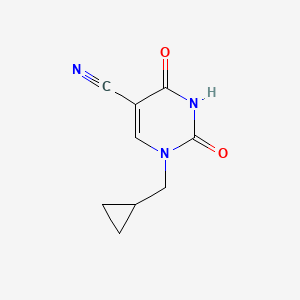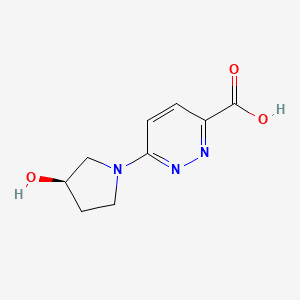
(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylic acid
Overview
Description
(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The direct reaction of pyridazine and pyrazolyl derivatives with various catalysts and reagents has led to the synthesis of compounds with potential applications in materials science and catalysis. For example, the reaction of pyridazine-3-carboxylic acid derivatives with oxalyl chloride and subsequent reactions have yielded mononuclear complexes with applications in the study of intramolecular hydrogen bonding and molecular geometry. These reactions showcase the chemical versatility and potential for the development of new materials and catalysts (Saldías et al., 2020).
Photophysical Properties and Catalysis
Research on ruthenium(II) dicarbonyl complexes, including derivatives of pyridazine, has explored their spectroscopic properties and photoinduced CO-release capabilities. These studies are foundational for the development of PhotoCORMs (photoactive carbon monoxide releasing molecules) with potential applications in biosensing and biomedical fields, demonstrating the relevance of pyridazine derivatives in creating innovative therapeutic agents (Bischof et al., 2013).
Supramolecular Chemistry and Crystal Engineering
The study of carboxylic acid-pyridine supramolecular synthons has highlighted the role of pyrazinecarboxylic acids in crystal engineering. These synthons are key to understanding molecular assembly and designing materials with desired properties. The research underscores the importance of pyrazine derivatives, including those related to (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylic acid, in the strategic design of new crystalline materials (Vishweshwar et al., 2002).
Enzyme Inhibition and Pharmaceutical Applications
The preparation of phosphonic acid analogues of proline and their evaluation as enzyme inhibitors exemplify the potential of pyrrolidin-1-yl derivatives in pharmaceutical research. These compounds have been tested for their ability to inhibit crucial enzymes, opening avenues for the development of new drugs based on modifying the pyrrolidin-1-yl structure for targeted enzyme inhibition (Qian et al., 2018).
Antimicrobial Activity
The synthesis of various pyridazine and pyrazine derivatives and their evaluation for antimicrobial activities have provided insights into the potential of these compounds as antibacterial agents. These studies are fundamental in the search for new antimicrobial drugs, with the structure-activity relationships offering valuable information for drug design and development (Bildirici et al., 2007).
Properties
IUPAC Name |
6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-6-3-4-12(5-6)8-2-1-7(9(14)15)10-11-8/h1-2,6,13H,3-5H2,(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBUVSNCNPAKQN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



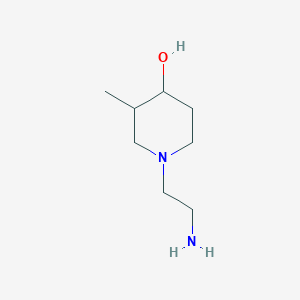
![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1475215.png)
![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1475216.png)

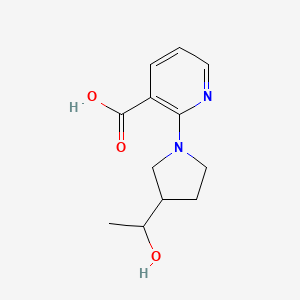
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475220.png)
![4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475221.png)
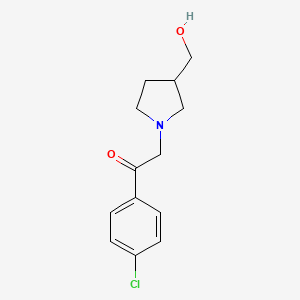
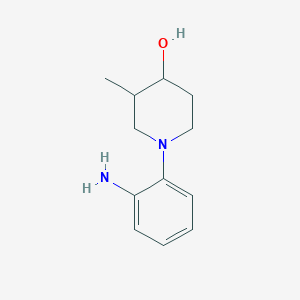
![6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1475231.png)
![6-[(4-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1475232.png)
